molecular formula C12H10BF4N3 B1629181 4-(Phenylamino)benzenediazonium tetrafluoroborate CAS No. 2367-19-3

4-(Phenylamino)benzenediazonium tetrafluoroborate

Cat. No.: B1629181
CAS No.: 2367-19-3
M. Wt: 283.03 g/mol
InChI Key: ITHQYXSDGDYIDN-UHFFFAOYSA-N
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Description

4-(Phenylamino)benzenediazonium tetrafluoroborate is a diazonium salt characterized by a phenylamino substituent at the para position of the benzene ring, stabilized by the tetrafluoroborate counterion. Diazonium salts are widely utilized in organic synthesis, particularly in aryl coupling reactions and surface functionalization due to their electrophilic aryl diazonium moiety. Diazonium salts generally exhibit thermal instability, requiring low-temperature handling, and their reactivity is heavily influenced by substituent electronic effects .

Properties

IUPAC Name

4-anilinobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N3.BF4/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;2-1(3,4)5/h1-9,14H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHQYXSDGDYIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2367-19-3
Record name Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1)
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Record name 4-(phenylamino)benzenediazonium tetrafluoroborate
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Preparation Methods

Reaction Mechanism

The diazotization of 4-(phenylamino)aniline occurs in hydrochloric acid (HCl) with sodium nitrite (NaNO₂) as the nitrosating agent:
$$
\text{C}{12}\text{H}{12}\text{N}2 + \text{HCl} + \text{NaNO}2 \rightarrow \text{C}{12}\text{H}{10}\text{N}3^+ \text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
Subsequent treatment with tetrafluoroboric acid (HBF₄) replaces the chloride counterion:
$$
\text{C}{12}\text{H}{10}\text{N}3^+ \text{Cl}^- + \text{HBF}4 \rightarrow \text{C}{12}\text{H}{10}\text{BF}4\text{N}3 + \text{HCl}
$$
The tetrafluoroborate anion enhances stability, reducing decomposition risks associated with diazonium salts.

Experimental Procedure

  • Diazotization :

    • Dissolve 10 mmol of 4-(phenylamino)aniline in 20 mL of chilled 48% HBF₄ aqueous solution.
    • Add a solution of 0.69 g (10 mmol) NaNO₂ in 5 mL water dropwise at 0–5°C.
    • Stir for 30 minutes to ensure complete diazotization.
  • Isolation :

    • Filter the precipitated diazonium salt.
    • Recrystallize from acetone-diethyl ether (1:1) to obtain pure product.

Yield : 65–75%.

Optimized Single-Pot Synthesis

Recent advances streamline the synthesis into a single step by directly using HBF₄ as both the acid and counterion source, eliminating the need for anion exchange.

General Protocol (Adapted from RSC Methods)

Parameter Value
Starting material 4-(Phenylamino)aniline (100 mmol)
Acid 48% HBF₄ (40 mL)
NaNO₂ 6.9 g (100 mmol) in 10 mL H₂O
Temperature 0°C
Reaction time 30 minutes
Workup Acetone dissolution, ether precipitation

Steps :

  • Combine 4-(phenylamino)aniline, HBF₄, and water.
  • Add NaNO₂ solution at 0°C with vigorous stirring.
  • Filter the precipitate, dissolve in acetone, and reprecipitate with diethyl ether.

Yield : 70–80%.

Advantages Over Traditional Methods

  • Stability : The tetrafluoroborate anion minimizes hydrolysis and dimerization.
  • Purity : Avoids chloride impurities, critical for sensitive applications.
  • Scalability : Suitable for multigram synthesis without yield drop.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (DMSO-d₆) : δ 8.15 (d, J = 8.7 Hz, 2H, Ar–H), 7.45 (t, J = 7.3 Hz, 2H, Ph–H), 7.30 (m, 3H, Ph–H).
  • IR (KBr) : 2270 cm⁻¹ (N≡N stretch), 1540 cm⁻¹ (C–N aromatic).

Physical Properties

Property Value
Appearance Yellow-green solid
Melting point Decomposes >150°C
Solubility Acetone, DMSO
Storage 4–8°C, desiccated

Comparative Analysis of Diazotization Agents

Agent Yield (%) Stability Ease of Isolation
HCl 60–70 Low Moderate
HBF₄ 70–80 High High
H₂SO₄ 50–60 Moderate Low

Tetrafluoroboric acid outperforms HCl and H₂SO₄ in yield and stability due to non-nucleophilic anion effects.

Industrial and Research Applications

Azo Dye Synthesis

The compound serves as a diazo component in azo dye production. For example, coupling with β-naphthol yields dyes with λ_max ≈ 450 nm, suitable for textile applications.

Surface Functionalization

In materials science, it grafts aryl groups onto carbon nanotubes, enhancing conductivity by 40% compared to untreated samples.

Chemical Reactions Analysis

4-(Phenylamino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

  • Substitution Reactions: : The diazo group (N2) can be replaced by various nucleophiles, leading to the formation of substituted aromatic compounds. Common reagents include halides, thiols, and hydroxides. [ \text{C}_6\text{H}_5\text{N}_2^+ + \text{Nu}^- \rightarrow \text{C}_6\text{H}_5\text{Nu} + \text{N}_2 ]

  • Reduction Reactions: : The compound can be reduced to form aniline derivatives. [ \text{C}_6\text{H}_5\text{N}_2\text{BF}_4 + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{NH}_2 + \text{BF}_3 + \text{HF} ]

  • Coupling Reactions: : It can react with aromatic compounds to form azo compounds, which are important in dye chemistry. [ \text{C}_6\text{H}_5\text{N}_2\text{BF}_4 + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{N=N}\text{C}_6\text{H}_5 + \text{BF}_3 + \text{HF} ]

Scientific Research Applications

Organic Synthesis

1.1 Azo Coupling Reactions
One of the primary applications of 4-(Phenylamino)benzenediazonium tetrafluoroborate is in azo coupling reactions. This process involves the reaction of diazonium salts with aromatic compounds to form azo dyes, which are widely used in textiles and food industries. The compound can react with various nucleophiles, leading to the formation of stable azo compounds.

Case Study:
In a study focused on the synthesis of azo dyes, researchers utilized this compound to couple with phenolic compounds. The resulting azo products exhibited vibrant colors and high stability, making them suitable for dyeing applications .

1.2 Synthesis of Functionalized Aromatic Compounds
The diazonium salt serves as an intermediate for synthesizing various functionalized aromatic compounds. It can introduce different substituents onto aromatic rings through electrophilic substitution reactions.

Data Table: Synthesis Overview

Reaction TypeSubstrateProductYield (%)
Azo CouplingPhenolAzo Dye85
Electrophilic SubstitutionBenzenep-Substituted Aromatic Compound75

Materials Science

2.1 Polymer Chemistry
this compound can be employed in the preparation of conducting polymers. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study:
In the development of conductive polymer films, researchers incorporated diazonium salts into polymer matrices. The resulting films demonstrated enhanced electrical conductivity and mechanical properties, making them suitable for electronic applications .

Analytical Chemistry

3.1 Spectroscopic Applications
The compound is also used in analytical chemistry for the detection and quantification of phenolic compounds through spectroscopic methods. The azo products formed during reactions can be analyzed using UV-Vis spectroscopy due to their distinct absorption characteristics.

Data Table: Spectroscopic Properties

Compoundλ_max (nm)Absorbance
Azo Dye from Phenol4500.95
Azo Dye from Aniline4800.89

Mechanism of Action

The primary mechanism of action of 4-(Phenylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, which then participate in various chemical reactions. The diazonium group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of substituted aromatic compounds. The compound’s stability is attributed to the tetrafluoroborate anion, which stabilizes the diazonium cation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Electron-Donating Substituents: The phenylamino group (-NHPh) in 4-(Phenylamino)benzenediazonium tetrafluoroborate likely enhances electrophilicity at the diazonium group, facilitating nucleophilic aromatic substitution. Comparable analogs like 4-dimethylamino derivatives (electron-donating -NMe₂) show reduced stability but increased reactivity in coupling reactions . In contrast, electron-withdrawing groups (e.g., -SO₃H in 4-sulfobenzenediazonium salts) stabilize the diazonium ion, extending its shelf life but requiring harsher conditions for reactions .
  • Steric Effects :

    • Bulky substituents like -C(CH₃)₃ in 4-(tert-butyl)benzenediazonium tetrafluoroborate (S4) influence reaction pathways, as seen in indole synthesis where steric hindrance moderates cyclization efficiency .

Stability and Handling Considerations

  • Thermal Sensitivity :
    • Most benzenediazonium tetrafluoroborates decompose explosively above 50°C, necessitating cold storage (-20°C) and inert atmospheres .
  • Counterion Impact :
    • Tetrafluoroborate salts generally offer superior stability compared to chloride or sulfate analogs, as seen in the reduced decomposition rate of 4-(hydroxymethyl)benzenediazonium tetrafluoroborate versus its sulfate form .

Biological Activity

4-(Phenylamino)benzenediazonium tetrafluoroborate, with the chemical formula C12_{12}H10_{10}BF4_4N3_3 and CAS Number 2367-19-3, is an organic compound that belongs to the class of aryldiazonium salts. These compounds are known for their diverse applications in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions. This article focuses on the biological activity of this compound, examining its mechanisms of action, potential applications, and relevant case studies.

The compound is characterized by its tetrafluoroborate anion, which enhances its stability compared to other diazonium salts. It typically exists as a colorless solid and is soluble in polar solvents. The melting point is approximately 147 °C, indicating its thermal stability under standard conditions .

The biological activity of this compound primarily revolves around its ability to act as an electrophile in various chemical reactions. The diazonium group (N2+_2^+) can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into aromatic systems. This property is exploited in:

  • Dye Synthesis : The compound can be used to produce azo dyes through diazo coupling reactions with phenolic compounds or amines.
  • Bioconjugation : Its reactivity allows for the labeling of biomolecules, facilitating studies in biochemistry and molecular biology.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that aryldiazonium salts may possess antimicrobial effects due to their ability to disrupt bacterial cell membranes and inhibit protein synthesis .
  • Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in certain cancer cell lines, likely through mechanisms involving DNA damage and oxidative stress .

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of various diazonium salts, including this compound, on human cancer cell lines. Results indicated a dose-dependent increase in cell death, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity :
    • Research conducted on the antimicrobial efficacy of several aryldiazonium compounds showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of cellular processes due to reactive nitrogen species generated during the reaction with bacterial cells .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntimicrobialInhibition of bacterial growthDisruption of cell membrane; reactive nitrogen species
CytotoxicityInduction of cell deathDNA damage; oxidative stress
Azo Dye FormationFormation of azo compoundsNucleophilic substitution reactions

Safety and Handling

While this compound is more stable than its chloride counterpart, it still requires careful handling due to its potential reactivity and toxicity. Proper laboratory safety protocols should be followed when working with this compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Phenylamino)benzenediazonium tetrafluoroborate
Reactant of Route 2
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4-(Phenylamino)benzenediazonium tetrafluoroborate

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